2,7-Dimethylocta-3,5-diyne-2,7-diol

Description

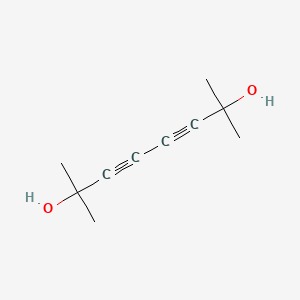

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylocta-3,5-diyne-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVWIEREOYIKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC#CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208015 | |

| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5929-72-6 | |

| Record name | 2,7-Dimethyl-3,5-octadiyne-2,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5929-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5929-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylocta-3,5-diyne-2,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E845YBU79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,7-Dimethylocta-3,5-diyne-2,7-diol CAS number

An In-depth Technical Guide to 2,7-Dimethylocta-3,5-diyne-2,7-diol

This guide provides a comprehensive technical overview of this compound, a symmetrical and highly functionalized di-alkyne. Identified by its CAS number 5929-72-6 , this molecule serves as a valuable building block in synthetic chemistry.[1][2][3][4] Its rigid, linear diyne core, flanked by two tertiary alcohol groups, offers unique stereochemical properties and reactive handles, making it a subject of interest for researchers in materials science and drug development.

This document will delve into the compound's fundamental properties, provide a validated synthesis protocol with mechanistic insights, discuss its potential applications, and outline critical safety and handling procedures.

A precise understanding of a compound's physicochemical properties is the foundation of its effective application in research. This compound is a crystalline solid at room temperature, a characteristic that facilitates its handling and purification by recrystallization.[2][3]

Physicochemical Data

The key identifying and physical properties are summarized below. This data is essential for both logistical considerations, such as solvent selection for reactions and purification, and for analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 5929-72-6 | [1][3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][5] |

| Molecular Weight | 166.22 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1] |

| Melting Point | 132-134 °C | [2][3] |

| Boiling Point | 286.4 °C (Predicted) | [2] |

| Density | 1.07 g/cm³ (Predicted) | [2] |

| Appearance | Colorless liquid or solid | [2] |

| SMILES | CC(C)(C#CC#CC(C)(C)O)O | [1][5] |

| InChIKey | CKVWIEREOYIKNC-UHFFFAOYSA-N | [1][4][5] |

Spectroscopic Profile for Structural Validation

In any synthetic workflow, verifying the structure of the target compound is a non-negotiable step. The following spectroscopic data are characteristic of this compound and serve as a reliable fingerprint for its identification.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the tertiary alcohol groups. The presence of the internal alkyne (C≡C) bonds is confirmed by a weak but sharp absorption band around 2150-2250 cm⁻¹. The absence of a sharp peak around 3300 cm⁻¹ confirms that it is an internal, not a terminal, alkyne.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of the compound.[4] Common fragmentation patterns would involve the loss of methyl groups (m/z = 151) and water (m/z = 148).

Synthesis Protocol: Oxidative Homocoupling

The symmetrical structure of this compound lends itself to a straightforward and efficient synthesis via the oxidative homocoupling of a terminal alkyne precursor. The most common and reliable method is a variation of the Glaser coupling reaction, which utilizes a copper(I) salt as a catalyst and an oxidant.

The chosen precursor for this synthesis is 2-methyl-3-butyn-2-ol . The causality behind this choice is clear: it is a commercially available and inexpensive starting material that contains the exact carbon skeleton (a tertiary alcohol attached to a terminal alkyne) required for each half of the final molecule.

Underlying Mechanism of Action

The reaction proceeds through a well-understood catalytic cycle.

-

Deprotonation & Acetylide Formation: The terminal alkyne is weakly acidic. In the presence of a base and a copper(I) salt (e.g., CuCl), a copper(I) acetylide intermediate is formed.

-

Oxidation: The copper(I) in the acetylide intermediate is oxidized to copper(II) by an oxidant, typically molecular oxygen bubbled through the reaction mixture.

-

Reductive Elimination/Coupling: This oxidation facilitates the coupling of two acetylide radicals, forming the new carbon-carbon bond of the diyne and regenerating the copper(I) catalyst, allowing the cycle to continue.

The diagram below illustrates the chemical transformation.

Caption: Glaser coupling of 2-methyl-3-butyn-2-ol.

Step-by-Step Experimental Workflow

This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials:

-

2-methyl-3-butyn-2-ol

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone

-

Pyridine

-

Hydrochloric acid (HCl), dilute (~2M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (approx. 0.1 eq) and TMEDA (approx. 1.2 eq) in a 1:1 mixture of acetone and pyridine (approx. 50 mL). Stir under an air atmosphere until a homogenous, colored solution is formed. The TMEDA acts as a ligand to stabilize the copper catalyst.

-

Reactant Addition: Dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in acetone (20 mL) and add it dropwise to the catalyst solution over 20 minutes. The reaction is exothermic; maintain the temperature below 35°C using a water bath if necessary.

-

Oxidation: Replace the flask's stopper with a septum and insert a needle connected to an oxygen or air supply. Bubble O₂ gently through the stirring reaction mixture. A color change (often to deep green or blue) indicates the progression of the catalytic cycle. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of dilute HCl. This step neutralizes the pyridine and TMEDA and dissolves the copper salts into the aqueous phase.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). The product is organic-soluble and will move into the ethyl acetate phase.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. A crude solid product should be obtained.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes. This will yield the final product as white crystals.

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for synthesis and purification.

Applications in Research and Drug Development

The rigid, linear geometry of the diyne core makes this compound an attractive scaffold. The terminal hydroxyl groups provide convenient points for further chemical modification.

-

Rigid Linker: In medicinal chemistry, maintaining a precise distance and orientation between two pharmacophores is often critical for optimizing binding to a biological target. This molecule can act as a rigid linker to connect two active fragments, allowing for systematic exploration of the binding pocket.

-

Precursor for Heterocycles: The diyne moiety can participate in various cyclization reactions to form complex heterocyclic systems, which are common motifs in pharmaceuticals.

-

Polymer and Materials Science: As a bifunctional monomer, it can be used to synthesize specialty polymers and oligomers with conjugated backbones, which may have interesting optical or electronic properties.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as an irritant.[1][7][8] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | H315: Causes skin irritation.[1][8] H319: Causes serious eye irritation.[1][8] H335: May cause respiratory irritation.[1][8] |

Handling and Storage Recommendations

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] Wash hands and skin thoroughly after handling.[7][8] Wear protective gloves, safety glasses with side shields, and a lab coat.[7]

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[7][8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]

-

-

Storage: Store in a well-ventilated place.[7][8] Keep the container tightly closed and store locked up.[7][8]

References

- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]

- 7. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5929-72-6 Name: this compound [xixisys.com]

2,7-Dimethylocta-3,5-diyne-2,7-diol molecular weight.

An In-Depth Technical Guide to 2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS: 5929-72-6)

Abstract

This compound is a symmetrical, bifunctional alkyne of significant interest in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. Its rigid diyne core, flanked by two tertiary alcohol functionalities, provides a unique combination of structural stability and reactive handles for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, including a detailed analysis of its molecular weight, established synthetic protocols, characteristic reactivity, and essential safety and handling information. The content is tailored for researchers and professionals engaged in chemical synthesis and drug development, emphasizing the causality behind experimental methodologies and providing a framework for its practical application.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section delineates the essential identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

Systematic identification is critical for regulatory compliance, literature searches, and procurement. The compound is recognized by several identifiers across various chemical databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5929-72-6 | PubChem, Guidechem[1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem, NIST[1][3][4] |

| InChIKey | CKVWIEREOYIKNC-UHFFFAOYSA-N | PubChem, NIST[1][3][4] |

| Canonical SMILES | CC(C)(C#CC#CC(C)(C)O)O | PubChem[1] |

| EC Number | 227-670-9 | PubChem[1] |

Molecular Weight

The molecular weight is a fundamental parameter influencing stoichiometry, reaction kinetics, and analytical characterization. Several values are reported depending on the calculation method.[1][2][5]

| Parameter | Value | Source & Context |

| Average Molecular Weight | 166.22 g/mol | PubChem, GSRS[1][5] |

| Molecular Weight | 166.2170 g/mol | NIST WebBook[3][4] |

| Monoisotopic Mass | 166.099379685 Da | PubChem[1] |

Structural Representation

The molecule's structure is characterized by a linear, four-carbon diyne chain (C≡C-C≡C) which imparts significant rigidity. This core is symmetrically substituted at both ends by dimethylcarbinol groups (-(CH₃)₂COH).

Caption: 2D structure of this compound.

Key Physicochemical Properties

The physical properties dictate the compound's behavior in various solvents and conditions, guiding choices for reaction setup and purification. The high melting point indicates it is a crystalline solid at standard temperature and pressure.

| Property | Value | Source |

| Melting Point | 132-134 °C | Guidechem[2] |

| Boiling Point | 286.4 °C (at 760 mmHg) | Guidechem[2] |

| Flash Point | 134 °C | Guidechem[2] |

| Density | 1.07 g/cm³ | Guidechem[2] |

| LogP | 0.535 | Guidechem[2] |

Synthesis and Purification

The synthesis of symmetrical diols like this compound is most efficiently achieved through the oxidative homocoupling of a terminal alkyne precursor. The Glaser-Eglinton coupling is the archetypal method for this transformation.

Synthetic Strategy: Oxidative Homocoupling

The logical approach involves the dimerization of 2-methyl-3-butyn-2-ol. This precursor is readily available and contains the required dimethylcarbinol moiety. The key transformation is the formation of a new carbon-carbon bond between the two alkyne units.

-

Causality of Method Choice : The Glaser-Eglinton coupling, which utilizes a copper(I) or copper(II) salt as a catalyst and an oxidant (typically O₂ from air), is exceptionally well-suited for this synthesis. The mechanism relies on the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling. The symmetry of the target molecule makes homocoupling an ideal strategy, as it avoids the formation of mixed-product side reactions and simplifies purification.

Caption: Workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on established Glaser-Eglinton coupling principles.

Materials:

-

2-Methyl-3-butyn-2-ol

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone (solvent)

-

Toluene and Hexane (for recrystallization)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-butyn-2-ol (2.0 eq) in acetone.

-

Catalyst Addition: To the stirring solution, add copper(I) chloride (0.1 eq) and TMEDA (0.2 eq). The solution will typically turn green or blue.

-

Oxidation: Bubble air or oxygen slowly through the reaction mixture via a needle submerged below the surface. The reaction is exothermic and the color may darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Experimental Insight: The use of TMEDA serves as both a ligand to solubilize the copper catalyst and as a base to facilitate the formation of the copper acetylide intermediate.

-

-

Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing dilute HCl. This step protonates any remaining acetylides and dissolves the copper salts into the aqueous phase.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Self-Validation

The crude product, typically an off-white or tan solid, must be purified to be suitable for further applications.

-

Protocol: Recrystallization is the preferred method. Dissolve the crude solid in a minimum amount of hot toluene. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration.

-

Trustworthiness through Validation: The integrity of the protocol is confirmed by rigorous analysis of the final product.

-

Melting Point: The purified product should exhibit a sharp melting point within the literature range of 132-134 °C.[2] A broad or depressed melting range indicates impurities.

-

Spectroscopy: The identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, with spectra matching established reference data.

-

Chemical Reactivity and Applications

The molecule's utility stems from the distinct reactivity of its two primary functional groups: the diyne core and the tertiary hydroxyl groups.

Caption: Reactivity map showing functional groups and potential applications.

Reactivity of the Diyne Core

-

Hydrogenation: The two alkyne units can be selectively or fully reduced. Catalytic hydrogenation using Lindlar's catalyst can yield the corresponding (Z,Z)-diene-diol, while using catalysts like Palladium on carbon (Pd/C) will result in full saturation to produce 2,7-dimethyloctane-2,7-diol. This provides access to a range of flexible and semi-rigid diols.

-

Polymerization: Like other diacetylenes, this molecule can undergo topochemical polymerization in the solid state upon exposure to UV or gamma radiation, forming highly conjugated polydiacetylenes. These materials have unique optical and electronic properties.

-

Cycloaddition Reactions: The electron-rich triple bonds can participate in various cycloaddition reactions, serving as a building block for complex heterocyclic systems.

Reactivity of the Tertiary Hydroxyl Groups

-

Derivatization: The hydroxyl groups can be readily converted into esters or ethers. This functionalization is key to modulating the molecule's solubility and creating attachment points for other molecules, which is particularly relevant in drug development for creating prodrugs or linking the scaffold to a pharmacophore.

-

Elimination: Under acidic conditions, dehydration can occur, though this is often less controlled and may lead to a mixture of alkene and allene products.

Applications in Drug Development and Materials Science

While this molecule is not an active pharmaceutical ingredient itself, its structure is highly valuable.

-

Rigid Scaffolding: In medicinal chemistry, rigid linkers are used to orient pharmacophores in specific three-dimensional arrangements to optimize binding to biological targets. The linear, non-flexible nature of the diyne core makes it an excellent candidate for such applications.

-

Supramolecular Chemistry: The two hydroxyl groups can act as hydrogen bond donors and acceptors, enabling the formation of well-defined supramolecular assemblies and co-crystals through crystal engineering.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification

| Hazard Code | Description | Pictogram | Signal Word |

| H315 | Causes skin irritation | Warning | Warning |

| H319 | Causes serious eye irritation | Warning | Warning |

| H335 | May cause respiratory irritation | Warning | Warning |

| Source: PubChem[1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6] In case of contact with skin or eyes, rinse immediately and copiously with water.[6]

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Stability: The compound is stable under recommended storage conditions. Avoid exposure to strong oxidizing agents and strong acids.

Conclusion

This compound, with a precise molecular weight of 166.2170 g/mol , is more than a simple chemical. It is a versatile and valuable building block whose rigid structure and dual functionality offer significant opportunities in advanced organic synthesis. From the creation of novel polymers to its potential as a scaffold in the rational design of new therapeutics, its applications are broad and compelling. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to harness its full potential safely and effectively.

References

Introduction: Unveiling the Potential of a Symmetrical Diacetylenic Diol

An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethylocta-3,5-diyne-2,7-diol

This compound is a fascinating and highly symmetrical molecule belonging to the class of acetylenic diols.[1][2] Characterized by a rigid diyne (conjugated diacetylene) core flanked by two tertiary alcohol groups, this compound serves as a valuable building block in organic synthesis and materials science. Its unique structure, combining the reactivity of hydroxyl groups with the electronic and structural properties of a diyne system, makes it a target of interest for researchers in polymer chemistry, medicinal chemistry, and advanced materials. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for scientists and drug development professionals.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its physical and structural characteristics. This compound is an achiral molecule whose properties are summarized below.[2]

Chemical Structure

The molecule's structure is defined by a central C4-C5 diyne unit, with sp-hybridized carbons, creating a linear and rigid backbone. This core is symmetrically substituted at the C2 and C7 positions with dimethyl-hydroxymethyl groups.

Caption: 2D Chemical Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key quantitative data for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| CAS Number | 5929-72-6 | [1][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 132-134 °C | |

| Boiling Point | 286.4 °C (Predicted) | |

| Density | 1.07 g/cm³ (Predicted) | |

| Flash Point | 134 °C | |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups. The C≡C stretching of the internal, conjugated alkyne system typically appears as a weak to medium absorption band around 2100-2260 cm⁻¹. The symmetry of the molecule can sometimes lead to a very weak or absent C≡C signal. The NIST Chemistry WebBook provides reference IR spectral data for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, a simple spectrum is anticipated. A sharp singlet would appear for the twelve equivalent protons of the four methyl groups (C1, C8, C9, C10). Another signal, which may be a broad singlet, would correspond to the two hydroxyl protons; its chemical shift is dependent on solvent and concentration and it can be exchanged with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the different carbon environments: one signal for the four equivalent methyl carbons, one for the tertiary carbons bearing the hydroxyl groups (C2 and C7), and one for the sp-hybridized carbons of the diyne core (C3, C4, C5, C6).[5]

-

-

Mass Spectrometry (Electron Ionization): The mass spectrum is used to confirm the molecular weight and can offer structural clues through fragmentation patterns.[3] The molecular ion peak (M⁺) would be observed at m/z = 166. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃•, m/z = 151) or water (H₂O, m/z = 148), which are characteristic fragmentation patterns for tertiary alcohols. Predicted collision cross-section data is also available, which can be useful in ion mobility-mass spectrometry studies.[6]

Synthesis and Manufacturing Principles

Acetylenic diols are typically synthesized via the coupling of alkynes with carbonyl compounds.[7] A highly effective and common method for synthesizing symmetrical diacetylenic diols like this compound is the Hay Oxidative Coupling of a terminal alkyne precursor.

Hay Oxidative Coupling Workflow

This protocol involves the dimerization of 2-methyl-3-butyn-2-ol in the presence of a copper(I) catalyst and an amine base, with oxygen serving as the oxidant. The choice of a TMEDA (tetramethylethylenediamine) ligand is crucial as it forms a soluble complex with the copper catalyst, preventing its precipitation and ensuring high catalytic activity.

Caption: Experimental workflow for the Hay coupling synthesis.

Step-by-Step Synthesis Protocol

-

Catalyst Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add cuprous chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) to acetone. Stir under a nitrogen atmosphere until a homogenous solution is formed. The TMEDA solubilizes the copper salt and activates it for catalysis.

-

Reactant Addition: Dissolve 2-methyl-3-butyn-2-ol in acetone and add it to the catalyst solution.

-

Oxidative Coupling: Replace the nitrogen atmosphere with a slow stream of oxygen (O₂) bubbled through the solution. The reaction is often exothermic and may require cooling with a water bath to maintain room temperature. The causality here is the Cu(I)/Cu(II) catalytic cycle, where Cu(I) facilitates the coupling and is regenerated by oxygen.

-

Reaction Monitoring: Follow the disappearance of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing dilute hydrochloric acid to quench the reaction and dissolve copper salts.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent like toluene or ethyl acetate to yield pure white crystals of this compound.

Chemical Reactivity and Synthetic Potential

The molecule's reactivity is dictated by its two primary functional domains: the tertiary hydroxyl groups and the conjugated diyne core.

Reactions of the Hydroxyl Groups

As with other diols, the two tertiary alcohol groups can undergo standard alcohol reactions.[8][9]

-

Esterification/Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) will form the corresponding diester. Site-selective mono-acylation can be challenging but may be achieved using specialized catalysts.[10]

-

Ether Formation: While Williamson ether synthesis is not feasible due to the tertiary nature of the alcohols (elimination would be favored), they can be converted to ethers under specific acidic conditions.

-

Conversion to Dihalides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with halides, though rearrangement and elimination are potential side reactions.

Reactions of the Diyne Core

The conjugated diyne system is electron-rich and serves as a rigid, linear scaffold.

-

Hydrogenation: The triple bonds can be selectively or fully reduced. Catalytic hydrogenation with Lindlar's catalyst would yield the corresponding (Z,Z)-diene-diol, while using a more active catalyst like Palladium on carbon (Pd/C) with H₂ gas will lead to complete saturation, forming 2,7-dimethyloctane-2,7-diol.

-

Polymerization: Diacetylenes are renowned for their ability to undergo topochemical polymerization in the solid state upon exposure to heat or UV radiation.[11] This process can convert the crystalline monomer into a highly conjugated polymer (polydiacetylene), often accompanied by a dramatic color change (e.g., to blue or red). This property is foundational to its use in sensor and chromic material applications.

-

Elimination: The tertiary diol can undergo acid-catalyzed dehydration (elimination of two water molecules) to form 2,7-dimethylocta-1,7-diene-3,5-diyne, a diisopropenyldiacetylene.[12]

Caption: Key reaction pathways from this compound.

Applications in Research and Drug Development

While not a therapeutic agent itself, the unique properties of this diol make it a valuable tool for researchers.

-

Monomer for Conjugated Polymers: Its primary application is as a monomer for synthesizing polydiacetylenes. These polymers have intriguing electronic and optical properties, making them useful as sensors, as their conjugated backbone is sensitive to environmental changes (temperature, pH, ligand binding), resulting in a chromic response.[11]

-

Rigid Linker in Supramolecular Chemistry: The linear, rigid diyne core is an ideal building block for constructing complex molecular architectures, such as molecular wires or scaffolds for holding catalytic groups in a defined spatial orientation.

-

Precursor in Organic Synthesis: It serves as a precursor to other useful synthetic intermediates, such as its elimination product, 2,7-dimethylocta-1,7-diene-3,5-diyne.[12]

-

Potential in Drug Development: In the context of drug development, rigid scaffolds are highly sought after for designing enzyme inhibitors or receptor ligands, as they reduce the entropic penalty of binding. While direct applications are not widely reported, this diol could serve as:

-

A linker in Antibody-Drug Conjugates (ADCs), where a rigid spacer can improve pharmacokinetic properties.

-

A scaffold for combinatorial chemistry to create libraries of compounds with fixed spatial arrangements of pharmacophores. Its derivatization through the hydroxyl groups allows for the attachment of various functional groups.

-

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[1][13][14]

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: ECHA Classification[1][13][14]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[13][14]

-

Respiratory Protection: Avoid breathing dust or vapors. If dust is generated, a NIOSH-approved respirator may be necessary.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat and sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound is more than a simple dialcohol; it is a structurally elegant and synthetically versatile platform molecule. Its rigid diyne core and reactive hydroxyl groups provide a rich landscape for chemical transformations. From the synthesis of advanced chromic polymers to its potential as a rigid linker in complex molecular design, its properties are of significant interest to both academic and industrial researchers. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the next generation of materials and therapeutics.

References

- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]

- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. PubChemLite - this compound (C10H14O2) [pubchemlite.lcsb.uni.lu]

- 7. nveo.org [nveo.org]

- 8. Diol - Wikipedia [en.wikipedia.org]

- 9. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 10. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5929-72-6 Name: this compound [xixisys.com]

Synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol: A Technical Guide

Introduction: The Significance of a Symmetrical Diyne Diol

2,7-Dimethylocta-3,5-diyne-2,7-diol is a symmetrical di-tertiary alcohol containing a conjugated diyne backbone.[1][2] This unique structural motif makes it a valuable building block in various fields of chemical research and development. Its rigid, linear core, flanked by hydrophilic hydroxyl groups, imparts specific physical and chemical properties that are exploited in the synthesis of more complex molecules, including polymers, macrocycles, and specialty materials. The presence of reactive hydroxyl and alkyne functionalities allows for a wide range of subsequent chemical transformations. This guide provides an in-depth exploration of the primary synthetic pathway to this molecule, focusing on the principles of oxidative coupling of terminal alkynes.

Core Synthesis Pathway: The Glaser-Hay Oxidative Coupling

The most direct and widely employed method for synthesizing this compound is through the oxidative homocoupling of its precursor, 2-methyl-3-butyn-2-ol.[3] This transformation is a classic example of the Glaser coupling, a foundational carbon-carbon bond-forming reaction discovered by Carl Glaser in 1869.[4] Over the years, significant improvements have been made, leading to variations like the Hay and Eglinton couplings, which offer milder conditions and improved efficiency.[4][5][6]

The Hay coupling, a catalytic version of the Glaser coupling, is particularly well-suited for this synthesis.[6][7] It utilizes a copper(I) catalyst in the presence of an amine base and an oxidant, typically molecular oxygen from the air.[6] The key advantages of the Hay modification include the use of a soluble copper-amine complex, which enhances reaction rates and versatility.[4][5]

Reaction Mechanism: A Stepwise Look at Diyne Formation

The mechanism of the Glaser-Hay coupling is a well-studied process that proceeds through several key steps.[4][8][9][10]

-

Deprotonation and Copper Acetylide Formation: The terminal alkyne, 2-methyl-3-butyn-2-ol, is weakly acidic. In the presence of a base, it is deprotonated to form an acetylide anion. This anion then coordinates with the copper(I) catalyst to form a copper(I) acetylide complex.[4]

-

Oxidative Coupling: Two molecules of the copper(I) acetylide complex undergo an oxidative step. This results in the formation of a new carbon-carbon bond between the two alkyne units, creating the 1,3-diyne backbone. Concurrently, the copper(I) is oxidized to copper(II).

-

Catalyst Regeneration: The copper(II) species is then reduced back to the active copper(I) catalyst by the oxidant, which in the Hay protocol is molecular oxygen. This regeneration of the catalyst allows the reaction to proceed with only a catalytic amount of the copper salt.

The overall transformation can be represented as follows:

Caption: Oxidative homocoupling of 2-methyl-3-butyn-2-ol.

Experimental Protocol: A Practical Guide

This protocol is a synthesized representation based on established Glaser-Hay coupling procedures.[11][12]

Materials and Reagents:

-

2-Methyl-3-butyn-2-ol

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

2-Propanol (Isopropanol)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Activated carbon (optional)

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Gas inlet adapter with a pipette or needle

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Apparatus Setup: Assemble a two-necked flask with a magnetic stir bar, a reflux condenser in one neck, and a gas inlet adapter in the other. The gas inlet should be positioned to allow for bubbling of air or oxygen into the reaction mixture.

-

Reagent Addition: To the flask, add 2-propanol, copper(I) chloride, and TMEDA. Stir the mixture until the copper salt forms a soluble complex, indicated by a color change. The use of TMEDA is crucial as it solubilizes the copper catalyst in the alcohol solvent.[11]

-

Substrate Addition: Add 2-methyl-3-butyn-2-ol to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and bubble a gentle stream of air or oxygen through the solution. The reaction progress can be monitored by TLC using a hexane/ethyl acetate solvent system. The disappearance of the starting alkyne spot indicates the completion of the reaction.[12]

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the 2-propanol using a rotary evaporator.

-

To the residue, add a dilute solution of hydrochloric acid in water. This step is to quench the reaction and dissolve any remaining copper salts. The product should precipitate as a solid.

-

Cool the mixture in an ice bath to maximize precipitation and then collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the crude product with cold water to remove any inorganic impurities.

-

If the product has a blue or green tint due to residual copper salts, wash it again with the dilute HCl solution.[12]

-

For further purification, recrystallization from a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and hexanes is recommended. If the product is colored, it can be decolorized by treating the hot solution with activated carbon before filtration and crystallization.[12]

-

-

Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by its melting point and spectroscopic methods (e.g., IR, NMR).

Data Presentation: Reaction Parameters

The efficiency of the Glaser-Hay coupling can be influenced by several factors. The following table summarizes typical ranges for key reaction parameters based on literature precedents for similar oxidative couplings.

| Parameter | Typical Value/Range | Rationale/Justification |

| Catalyst | Copper(I) Chloride (CuCl) | A common and effective copper(I) source for this coupling.[11] |

| Ligand | TMEDA | Forms a soluble complex with CuCl, enhancing catalytic activity.[6][11] |

| Solvent | 2-Propanol | A greener alternative to traditionally used pyridine.[11] |

| Oxidant | Air or O₂ | A readily available and environmentally benign oxidant.[11] |

| Temperature | Reflux | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 30-90 minutes | Reaction is typically rapid under these conditions. |

| Yield | Good to Excellent | This reaction is generally high-yielding for homocoupling. |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion: A Robust and Versatile Synthesis

The Glaser-Hay oxidative coupling provides a reliable and efficient pathway for the synthesis of this compound from the readily available starting material, 2-methyl-3-butyn-2-ol. The use of a catalytic amount of a copper(I) salt with an amine ligand and aerial oxygen as the terminal oxidant makes this method both practical and relatively environmentally friendly.[11] The resulting symmetrical diyne diol is a versatile intermediate, poised for further functionalization in the development of advanced materials and complex organic molecules. Understanding the underlying mechanism and the rationale for the experimental conditions is key to successfully implementing this important transformation in a research and development setting.

References

- 1. This compound | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]

- 3. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Glaser coupling - Wikipedia [en.wikipedia.org]

- 8. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry-online.com [chemistry-online.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,7-Dimethylocta-3,5-diyne-2,7-diol

This guide provides a comprehensive analysis of the spectroscopic data for 2,7-dimethylocta-3,5-diyne-2,7-diol, a symmetrical di-tertiary acetylenic diol. The structural elucidation of this molecule is paramount for its application in various fields, including materials science and as a precursor in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , possesses a unique symmetrical structure characterized by a conjugated diyne system flanked by two tertiary alcohol groups.[1] This arrangement of functional groups gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization. Understanding these spectral features is crucial for confirming the successful synthesis of the compound and for predicting its reactivity and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It is expected to show two main signals corresponding to the methyl protons and the hydroxyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar solutes and has the advantage of shifting the water peak downfield. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a Bruker AM-300 (300 MHz) or a higher field instrument.[1]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Caption: Workflow for ¹H NMR Spectroscopy.

¹H NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 12H | -CH₃ |

| ~2.0 | Singlet (broad) | 2H | -OH |

Interpretation:

-

The signal around 1.5 ppm corresponds to the twelve equivalent protons of the four methyl groups. The singlet multiplicity indicates that there are no adjacent protons to couple with.

-

The broad singlet around 2.0 ppm is assigned to the two hydroxyl protons. The broadness of this peak is due to chemical exchange with residual water and hydrogen bonding. Its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to symmetry, only four distinct carbon signals are expected for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The sample is prepared as described for ¹H NMR spectroscopy, though a slightly higher concentration (20-50 mg/mL) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure accurate integration, especially for quaternary carbons.

-

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Caption: Workflow for ¹³C NMR Spectroscopy.

¹³C NMR Spectral Data Summary

| Chemical Shift (δ) ppm | Assignment |

| ~31 | -CH₃ |

| ~65 | C-OH |

| ~75 | -C≡C- |

| ~85 | -C≡C- |

Note: The specific chemical shifts for the sp-hybridized carbons can be close and may require high-resolution instrumentation for clear distinction. The data presented is based on typical values for similar structures.

Interpretation:

-

The signal at approximately 31 ppm is attributed to the four equivalent methyl carbons.

-

The signal around 65 ppm corresponds to the two equivalent tertiary carbons bearing the hydroxyl groups.

-

The two signals in the downfield region, around 75 and 85 ppm, are characteristic of the sp-hybridized carbons of the diyne moiety. The slight difference in their chemical environment, being either adjacent to the tertiary carbon or to the other alkyne carbon, results in two distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental Protocol: IR Spectroscopy

The choice of sampling technique depends on the physical state of the sample. For a solid like this compound, common methods include:

-

KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded for baseline correction.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. A background spectrum of the clean, empty ATR crystal is taken first.

-

Gas Phase: The sample is heated to vaporization and introduced into a gas cell. This method is less common for routine analysis of solids but can provide spectra free from intermolecular interactions.[2]

Caption: General Workflow for IR Spectroscopy.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~2980, 2940 | Medium-Strong | C-H stretch (sp³ C-H) |

| ~2150 | Weak | C≡C stretch (internal, conjugated) |

| ~1370, 1380 | Medium | C-H bend (gem-dimethyl) |

| ~1160 | Strong | C-O stretch (tertiary alcohol) |

Interpretation:

-

The strong, broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.

-

The peaks in the 2940-2980 cm⁻¹ region are due to the C-H stretching vibrations of the methyl groups.

-

A weak absorption band around 2150 cm⁻¹ is indicative of the C≡C stretching vibration. The intensity is weak due to the symmetrical nature of the internal alkyne, which results in a small change in the dipole moment during vibration.

-

The presence of a doublet around 1370-1380 cm⁻¹ is typical for a gem-dimethyl group.

-

The strong band at approximately 1160 cm⁻¹ is assigned to the C-O stretching vibration of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Data Summary

| m/z | Relative Intensity | Assignment |

| 166 | Low | [M]⁺• (Molecular Ion) |

| 151 | High | [M - CH₃]⁺ |

| 133 | Medium | [M - CH₃ - H₂O]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The relative intensities can vary between instruments.

Interpretation:

-

The molecular ion peak at m/z 166 confirms the molecular weight of the compound.[3] Its low intensity is typical for tertiary alcohols, which readily undergo fragmentation.

-

A prominent peak at m/z 151 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation pathway for tertiary alcohols leading to a stable oxonium ion.

-

The peak at m/z 133 can be attributed to the subsequent loss of a water molecule from the [M - CH₃]⁺ fragment.

-

The base peak (the most intense peak) at m/z 43 is likely due to the formation of the stable isopropyl cation, [(CH₃)₂CH]⁺, or an acylium ion fragment, although the former is more probable in this structure.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information that, when considered together, confirms the presence of the key functional groups and the overall molecular framework. The symmetrical nature of the molecule is clearly reflected in the simplicity of the NMR spectra, while the characteristic absorptions in the IR spectrum and the predictable fragmentation pattern in the mass spectrum further validate the proposed structure. This guide serves as a detailed reference for the spectroscopic properties of this compound, facilitating its reliable identification in research and development settings.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,7-Dimethylocta-3,5-diyne-2,7-diol

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is a cornerstone of innovation and quality control. Among the most powerful analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of 2,7-Dimethylocta-3,5-diyne-2,7-diol, a molecule of interest due to its rigid, symmetrical diacetylenic core and tertiary alcohol functionalities.

The molecule, with the chemical formula C₁₀H₁₄O₂, presents a unique and highly simplified NMR spectrum that serves as an excellent case study for understanding the principles of chemical equivalence, shielding effects, and signal characteristics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and for those seeking a deeper understanding of spectral interpretation for symmetrical molecules.

Molecular Structure and Proton Environments

The structural integrity of this compound is defined by its symmetry. The molecule possesses a C₂ axis of symmetry that bisects the central carbon-carbon triple bond linkage. This symmetry dictates that the chemical environments of the protons on both ends of the molecule are identical.

Consequently, all 14 protons in the molecule are categorized into only two distinct sets of chemically equivalent protons:

-

The Methyl Protons (Hᵃ): Twelve protons belonging to the four methyl groups.

-

The Hydroxyl Protons (Hᵇ): Two protons of the tertiary alcohol groups.

This profound simplification means that the ¹H NMR spectrum is expected to display only two signals, a testament to the molecule's elegant symmetry.

References

An In-depth Technical Guide to the ¹³C NMR Data of 2,7-Dimethylocta-3,5-diyne-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides a detailed technical analysis of the ¹³C NMR data for 2,7-dimethylocta-3,5-diyne-2,7-diol, a symmetrical di-tertiary acetylenic diol. By delving into the theoretical underpinnings, experimental protocols, and data interpretation, this document serves as a comprehensive resource for researchers working with this and structurally related compounds. As a Senior Application Scientist, the insights provided herein are field-proven and aim to bridge the gap between theoretical knowledge and practical application.

Molecular Structure and Symmetry Considerations

This compound possesses a highly symmetrical structure, which is a critical factor in interpreting its ¹³C NMR spectrum. The molecule has a central C₂ axis of symmetry, rendering pairs of carbons chemically equivalent.

Structure:

Due to this symmetry, the ten carbon atoms of the molecule will give rise to only four unique signals in the ¹³C NMR spectrum.[1][2] The equivalent carbons are:

-

C1 and C8: The four methyl carbons.

-

C2 and C7: The two tertiary alcohol carbons.

-

C3 and C6: The two outer alkyne carbons.

-

C4 and C5: The two inner alkyne carbons.

Understanding this molecular symmetry is the first and most crucial step in predicting and interpreting the ¹³C NMR spectrum.

Theoretical Principles: ¹³C NMR of Alkynes and Tertiary Alcohols

The chemical shift of a carbon nucleus is primarily influenced by its hybridization and the electronegativity of neighboring atoms.

-

Alkyne Carbons (sp-hybridized): Carbons involved in a triple bond are sp-hybridized and typically resonate in the range of 65-90 ppm.[3] This is somewhat upfield compared to alkene (sp²) carbons (100-150 ppm) and aromatic carbons (110-170 ppm). This shielding effect in alkynes is attributed to the cylindrical electron density of the triple bond, which induces a magnetic field that opposes the applied external field along the bond axis.

-

Tertiary Alcohol Carbons (sp³-hybridized): The carbon atom bearing the hydroxyl group is sp³-hybridized. The electronegative oxygen atom deshields the attached carbon, causing its signal to appear downfield compared to a similar carbon in an alkane. Tertiary alcohol carbons typically appear in the range of 65-85 ppm.

-

Methyl Carbons (sp³-hybridized): The methyl carbons are in a typical alkane-like environment and are expected to resonate in the upfield region of the spectrum, generally between 10-30 ppm.

Experimental ¹³C NMR Data

The experimental ¹³C NMR data for this compound has been reported in the literature. The following table summarizes the chemical shifts.

| Carbon Atom(s) | Chemical Shift (δ) in ppm |

| C1, C8 (CH₃) | 31.2 |

| C2, C7 (C-OH) | 65.1 |

| C3, C6 (-C≡) | 83.9 |

| C4, C5 (≡C-) | 76.5 |

Source: M. T. Hearn, Organic Magnetic Resonance, 1977, 9, 141, as cited by PubChem.

Spectral Assignment and Interpretation

The assignment of the observed signals to the specific carbon atoms in the molecule is based on the established chemical shift ranges and the principles discussed earlier.

-

δ 31.2 ppm: This upfield signal is characteristic of sp³-hybridized methyl carbons and is therefore assigned to C1 and C8 .

-

δ 65.1 ppm: This signal falls squarely within the expected range for a tertiary alcohol carbon, where the electronegative oxygen causes a downfield shift. This peak is assigned to C2 and C7 .

-

δ 83.9 ppm and δ 76.5 ppm: These two signals are in the characteristic region for sp-hybridized alkyne carbons. The assignment of these two signals requires a more nuanced understanding of the electronic environment. The carbons closer to the hydroxyl group (C3 and C6) are expected to be slightly more deshielded than the inner carbons (C4 and C5). Therefore, the downfield signal at 83.9 ppm is assigned to C3 and C6 , while the signal at 76.5 ppm is assigned to the inner alkyne carbons, C4 and C5 .

The simplicity of the spectrum, with only four distinct peaks, is a direct confirmation of the molecule's symmetrical nature.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to replicate this data or analyze similar compounds, the following provides a detailed, self-validating experimental protocol.

Objective: To acquire a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Materials:

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a broadband probe

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice for its good solubilizing power and well-defined solvent peak at ~77 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Tune and match the broadband probe to the ¹³C frequency.

-

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Pulse Width (p1): Calibrated 30-degree pulse (typically 8-12 µs). A smaller flip angle allows for a shorter relaxation delay.

-

Spectral Width (sw): 200-250 ppm (e.g., for a 100 MHz ¹³C frequency, this would be 20,000-25,000 Hz). This ensures all expected carbon signals are captured.

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. For quaternary carbons, a longer delay may be necessary for full relaxation and accurate integration, although for simple identification, this is less critical.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 128 or 256 scans is reasonable, and this can be increased to improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks (note: in standard proton-decoupled ¹³C NMR, peak integrals are not always proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect).

-

Perform peak picking to identify the chemical shifts of the signals.

-

Workflow Diagram:

Caption: Experimental workflow for acquiring ¹³C NMR data.

Advanced NMR Experiments for Structural Confirmation

While a standard proton-decoupled ¹³C NMR spectrum is sufficient for identifying the number of unique carbons and their general environment, more advanced techniques can provide further structural confirmation.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can differentiate between CH, CH₂, and CH₃ groups.

-

DEPT-90: Would show no signals for this molecule as there are no CH groups.

-

DEPT-135: Would show a positive signal for the CH₃ carbons (C1, C8) and no signals for the quaternary carbons (C2, C7, C3, C6, C4, C5).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. For this compound, an HSQC spectrum would show a correlation between the carbon signal at 31.2 ppm and the proton signal of the methyl groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds apart. This would be particularly useful in confirming the assignment of the alkyne carbons. For example, the protons of the methyl groups (H1, H8) would show a correlation to the tertiary alcohol carbon (C2, C7) and the outer alkyne carbon (C3, C6).

Logical Relationship of NMR Experiments:

Caption: Relationship between different NMR experiments for structural elucidation.

Conclusion

The ¹³C NMR spectrum of this compound is a clear example of how molecular symmetry dictates spectral simplicity. The four observed signals are readily assigned based on established chemical shift principles for alkynes and tertiary alcohols. This in-depth guide provides the necessary theoretical background, experimental data, and practical protocols for researchers and drug development professionals to confidently acquire and interpret the ¹³C NMR data for this and analogous molecules. A thorough understanding of these principles and techniques is invaluable for the unambiguous structural determination of organic compounds.

References

IR spectrum analysis of 2,7-Dimethylocta-3,5-diyne-2,7-diol.

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2,7-Dimethylocta-3,5-diyne-2,7-diol

Abstract

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound (CAS No: 5929-72-6)[1][2][3]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the IR spectrum of this unique symmetrical diynediol. We will explore characteristic vibrational modes, the profound impact of intermolecular hydrogen bonding, and detailed experimental protocols. The guide aims to serve as an authoritative resource, blending foundational spectroscopic theory with practical, field-proven insights to ensure robust and reliable characterization of this compound.

Introduction: The Molecule and the Method

This compound is a C10H14O2 organic compound featuring a symmetrical carbon skeleton[1][2][4]. Its structure is distinguished by two tertiary alcohol functional groups and a conjugated internal diyne system. This combination of functional groups gives rise to a unique infrared spectrum that serves as a molecular "fingerprint."[5]

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[6] When a molecule absorbs infrared radiation, its covalent bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the absorbed light.[7] An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[8][9] This spectrum allows for the identification of functional groups and provides structural information about the analyte.[5][6]

The analysis of this compound is particularly instructive as it showcases several key spectroscopic phenomena, including the effects of hydrogen bonding on hydroxyl groups and the influence of molecular symmetry on the IR activity of the alkyne bonds.

Figure 1: Molecular Structure of this compound.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on the sample preparation technique. As this compound is a solid at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, rapid technique that allows for the direct analysis of solid samples with minimal preparation.[10] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[10]

Protocol for ATR-FTIR Analysis:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the powdered this compound sample onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.[11]

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional and fundamental transmission technique for solid samples.[12] It involves dispersing the sample in a matrix of dry, IR-transparent potassium bromide powder and pressing the mixture into a thin, transparent pellet.[13]

Causality: The principle relies on the plasticity of alkali halides like KBr, which, under high pressure, form a solid matrix that is transparent to infrared radiation.[12][14] This allows the IR beam to pass through the dispersed sample, enabling an absorption measurement.

Figure 2: Experimental Workflow for the KBr Pellet Method.

Detailed Protocol for KBr Pellet Preparation:

-

Drying: Ensure the spectroscopic grade KBr is thoroughly dry, as water absorption will cause large, interfering O-H bands in the spectrum.[15] Dry the KBr in an oven if necessary.

-

Weighing: On an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.[14] A sample concentration of 0.5% to 2% is a good starting point.[16]

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar.[13] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical for reducing light scattering and obtaining a clear pellet.

-

Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[16] Some protocols recommend applying a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[15]

-

Pellet Extraction: Carefully release the pressure and disassemble the die. Extract the transparent or translucent pellet.[15] A cloudy or opaque pellet indicates poor grinding, insufficient pressure, or moisture contamination.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum. A background spectrum should be run with an empty sample holder.[14]

In-Depth Spectral Analysis

The IR spectrum of this compound is dominated by features arising from its hydroxyl, alkyl, and alkyne groups.